Viniferol D

描述

Stilbenoids are a class of polyphenolic compounds that plants produce as a defense mechanism against environmental stresses such as microbial attacks, toxins, and UV radiation . Viniferol D is known for its potential pharmacological properties, including antioxidant and anti-inflammatory activities .

准备方法

Synthetic Routes and Reaction Conditions

Viniferol D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a monomeric stilbenoid, under specific conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or silver oxide, and the process is carried out in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, particularly grapevine roots and stems. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound .

化学反应分析

Mechanistic Insights

The synthesis involves phenoxy radical intermediates , generated by enzymatic oxidation. These radicals undergo random coupling in solution, resulting in non-stereoselective products . For example:

-

Resveratrol oxidation :

-

Dimerization :

-

Tetramerization :

NMR Data

UV-Vis Spectra

| Compound | λmax (nm) |

|---|---|

| ε-viniferin | 203, 230, 324 (MeOH); 211, 244, 347 (MeOH/NaOH) |

| trans-δ-viniferin | 285 nm |

Biological and Chemical Modifications

This compound undergoes further modifications, including:

-

O-methylation : Chemical synthesis via iodomethane and weak bases alters bioactivity .

-

Halogenation : Introduction of halogen atoms (e.g., Cl, Br) modifies antimicrobial properties .

-

Isomerization : Light-induced cis-δ-viniferin derivatives show distinct spectroscopic patterns (e.g., J = 12 Hz for cis vs. J = 16 Hz for trans) .

Antioxidant and Biological Activity

While this compound itself is not directly analyzed in the provided sources, related tetramers exhibit:

科学研究应用

Chemical Properties and Structure

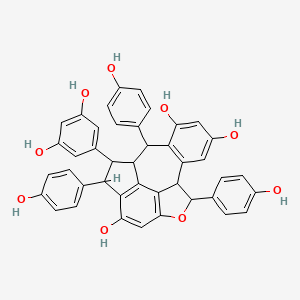

Viniferol D is characterized by its unique bicyclo[5.3.0]decane ring system, which contributes to its biological activity. The compound has been isolated and characterized using techniques such as NMR spectroscopy, providing insights into its stereochemistry and molecular interactions .

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from damage .

| Compound | IC50 (µM) | Interaction Type |

|---|---|---|

| This compound | 80.12 ± 13.79 | Additive |

| Resveratrol | 81.92 ± 9.17 | Synergistic |

Anti-Inflammatory Effects

Research indicates that this compound may play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Activity

This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including K562 leukemia cells. The compound acts in a dose- and time-dependent manner, suggesting its potential as an anticancer agent .

Cardiovascular Health

Epidemiological studies have linked compounds found in red wine, including this compound, to cardiovascular benefits such as improved endothelial function and reduced atherosclerosis risk . The compound enhances nitric oxide production, which is vital for vascular health.

Case Study 1: In Vitro Anticancer Research

A study investigated the effects of this compound on K562 cells, demonstrating that it inhibits cell growth significantly more than resveratrol alone. The mechanism involves apoptosis induction through caspase activation .

Case Study 2: Antioxidant Synergy

In a comparative study assessing antioxidant properties, combinations of this compound with other stilbenes like resveratrol exhibited synergistic effects in scavenging assays (DPPH and FRAP), highlighting its potential in nutraceutical formulations .

Potential Applications

- Pharmaceuticals : Given its anticancer and anti-inflammatory properties, this compound could be developed into therapeutic agents for treating various diseases.

- Nutraceuticals : Its antioxidant capabilities make it suitable for inclusion in dietary supplements aimed at promoting health and preventing diseases related to oxidative stress.

- Agriculture : The compound's bioactive properties may also find applications in enhancing plant resistance to diseases or pests.

作用机制

Viniferol D exerts its effects through various molecular mechanisms. It interacts with cellular signaling pathways involved in oxidative stress and inflammation. The compound activates antioxidant enzymes and inhibits pro-inflammatory mediators, thereby exerting its protective effects on cells . The molecular targets of this compound include nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB), which play crucial roles in regulating oxidative stress and inflammation .

相似化合物的比较

Viniferol D is unique among stilbenoids due to its specific structure and biological activities. Similar compounds include:

Resveratrol: A monomeric stilbenoid known for its antioxidant and anti-inflammatory properties.

Piceatannol: Another monomeric stilbenoid with similar biological activities.

Trans-ε-viniferin: A dimeric stilbenoid with potential health benefits.

Ampelopsin A: A dimeric stilbenoid with antioxidant properties

This compound stands out due to its higher molecular weight and the presence of multiple hydroxyl groups, which contribute to its unique pharmacological profile .

生物活性

Viniferol D, a phenolic compound derived from the stems of Vitis vinifera, has garnered attention due to its diverse biological activities. This article explores the compound's chemistry, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 680.70 g/mol. It belongs to a class of compounds known as stilbenoids, which are known for their antioxidant properties and potential health benefits.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antidiabetic Effects

This compound has been shown to inhibit glucose absorption in intestinal cells by reducing substrate uptake through SGLT2 transporters. In vitro studies demonstrated a 35% reduction in glucose uptake, indicating its potential as a therapeutic agent for managing diabetes .

2. Antioxidant Properties

Research indicates that this compound exhibits significant free radical scavenging activity. It has been shown to protect against oxidative stress by inducing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase .

3. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines like interleukin-1β (IL-1β) in macrophages . This suggests its potential use in treating inflammatory diseases.

4. Antimicrobial Activity

Studies have reported that extracts containing this compound exhibit antimicrobial effects against various pathogens, including Candida species. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of these microorganisms .

Case Study 1: Antidiabetic Activity

A study evaluated the effect of this compound on glucose absorption in cultured intestinal cells. The results showed a significant reduction in glucose uptake compared to controls, highlighting its potential as an adjunct therapy for type 2 diabetes management.

Case Study 2: Antioxidant Mechanism

In another investigation, this compound was found to activate the Nrf2 pathway, leading to increased expression of antioxidant genes in human liver cells. This mechanism underlines its role in cellular protection against oxidative damage.

Data Table: Biological Activities of this compound

属性

IUPAC Name |

2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHKEFWCRAFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C2C(=C6)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926773 | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130518-20-6 | |

| Record name | Ampelopsin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130518206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzo[5,6]cyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。